Sulclamide

Description

structure in first source

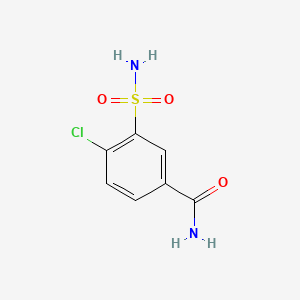

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKLPDTRUYBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179292 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-92-7 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULCLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulclamide

This guide, therefore, synthesizes the known information regarding Sulclamide's primary classification and mechanism. Given the user's request for an in-depth technical analysis, and the current scarcity of specific data on this compound, the broader pharmacology of related sulfonamide diuretics and carbonic anhydrase inhibitors will be drawn upon to provide a foundational understanding of the likely biological activities. Researchers are advised to consult emerging primary literature for more specific details on this compound as they become available.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

This compound's principal mechanism of action is the inhibition of carbonic anhydrase. Carbonic anhydrase is a metalloenzyme that catalyzes the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to various physiological processes, including renal function, fluid balance, and acid-base homeostasis.

By inhibiting this enzyme, particularly in the proximal convoluted tubule of the kidneys, this compound disrupts the normal reabsorption of bicarbonate. This leads to an increase in the urinary excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Tubule

The following diagram illustrates the generalized signaling pathway affected by carbonic anhydrase inhibitors like this compound in the proximal tubule of the kidney.

Sulclamide: A Technical Guide to its Role as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulclamide, chemically known as N-(4-sulfamoylphenyl)acetamide, is a sulfonamide-containing compound that has garnered interest for its potential as a carbonic anhydrase (CA) inhibitor. The ubiquitous nature of carbonic anhydrases, a family of zinc-containing metalloenzymes, and their involvement in numerous physiological and pathological processes, make them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound's core activity as a carbonic anhydrase inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further research and development in this area.

While direct and extensive research on this compound's inhibitory activity is emerging, studies on its derivatives have highlighted the significance of the N-(4-sulfamoylphenyl)acetamide scaffold in targeting various CA isoforms. This document synthesizes the available information to provide a foundational understanding for researchers exploring the potential of this compound and related compounds.

Quantitative Data on Carbonic Anhydrase Inhibition

The inhibitory potential of this compound derivatives against several human carbonic anhydrase (hCA) isoforms has been evaluated. The following table summarizes the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are closely related to this compound. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |

| 3a | Methyl | 13.3 | 5.3 | 1.1 |

| 3b | Ethyl | 25.1 | 8.9 | 2.5 |

| 3c | Propyl | 33.7 | 12.4 | 4.8 |

| 3d | Isopropyl | 45.2 | 18.1 | 7.2 |

| 3e | Butyl | 58.9 | 25.6 | 9.9 |

| 3f | Phenyl | 72.4 | 33.8 | 11.3 |

| 3g | 4-Methylphenyl | 87.6 | 41.2 | 13.5 |

| 3h | 4-Methoxyphenyl | 65.3 | 29.7 | 10.1 |

| 3i | 4-Chlorophenyl | 48.9 | 20.5 | 8.4 |

| 3j | 4-Fluorophenyl | 51.7 | 22.3 | 8.9 |

| 3k | Thiophen-2-yl | 39.8 | 15.9 | 6.7 |

| 3l | Furan-2-yl | 42.1 | 17.2 | 7.1 |

| Acetazolamide (AAZ) | - | 250 | 12.5 | 2.5 |

| Data extracted from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides[1]. |

Experimental Protocols

Synthesis of this compound (N-(4-sulfamoylphenyl)acetamide)

A common method for the synthesis of this compound involves the reaction of N-acetylsulfanilyl chloride with ammonia.

Materials:

-

N-acetylsulfanilyl chloride

-

Concentrated ammonia solution (d=0.880)

-

Dilute sulfuric acid

-

Cold water

Procedure:

-

Carefully mix 39 g of N-acetylsulfanilyl chloride with 120 ml of concentrated ammonia solution. A vigorous exothermic reaction will occur.

-

Stir the mixture until a smooth, thin paste is formed.

-

Heat the paste at 70°C for 30 minutes with occasional stirring.

-

After cooling, neutralize the mixture with dilute sulfuric acid.

-

Filter the resulting solution to collect the crude 4-acetamidobenzenesulfonamide.

-

Wash the product with cold water and dry.

-

For purification, the crude product can be recrystallized from hot water to yield colorless crystals[2].

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibitory activity of compounds against carbonic anhydrases is often determined using a stopped-flow spectrophotometer to measure the kinetics of the CO2 hydration reaction.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The inhibition is quantified by measuring the decrease in the catalytic rate in the presence of the inhibitor.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII)

-

Inhibitor stock solutions (e.g., in DMSO)

-

Assay Buffer: 20 mM HEPES or Trizma buffer, pH 7.4

-

CO2-saturated water (substrate)

-

pH indicator solution (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the purified carbonic anhydrase isoforms in the assay buffer.

-

Prepare a range of concentrations of the inhibitor to be tested.

-

The enzyme and inhibitor solutions are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water containing the pH indicator.

-

The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

-

The initial rates of the catalyzed reaction are determined from the absorbance change.

-

The inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition[1].

Visualizations

Caption: Experimental workflow for the synthesis of this compound and subsequent evaluation of its carbonic anhydrase inhibitory activity.

Caption: Logical relationship illustrating how modifications to the core this compound structure lead to derivatives with carbonic anhydrase inhibitory activity.

Caption: Simplified diagram of the carbonic anhydrase-catalyzed reaction and the inhibitory action of this compound.

References

The Structure-Activity Relationship of Sulfonamides: A Comprehensive Technical Guide

Disclaimer: The compound "Sulclamide" is not a recognized chemical entity in scientific literature. This guide will focus on the broader, extensively researched class of compounds known as sulfonamides , which is likely the intended topic of interest.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonamide-based compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the core principles of sulfonamide SAR, detailing how chemical modifications influence their biological activity across various therapeutic areas. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Core Concepts of Sulfonamide Structure-Activity Relationship

The sulfonamide functional group (–S(=O)₂–NH–) is a key pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. The versatility of this group allows for modifications that can fine-tune the pharmacological properties of the molecule, leading to drugs with antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer activities.

The general structure of a sulfonamide consists of an arylsulfonyl group attached to an amine. The SAR of sulfonamides is largely dictated by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.

Key SAR principles for antibacterial sulfonamides include:

-

The amino group: A free para-amino group (or a group that can be converted to a free amino group in vivo) is essential for antibacterial activity. This group mimics p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[1]

-

The aromatic ring: The aromatic ring must be para-substituted. Additional substitutions on the ring can reduce or abolish activity.[1]

-

The sulfonamide nitrogen (N1): Substitution on the N1 nitrogen with heterocyclic rings generally increases the potency and improves the pharmacokinetic properties of the drug.[2] The acidity of the sulfonamide proton is a critical factor for optimal activity, with a pKa range of 6.6 to 7.4 being ideal for antibacterial efficacy.[2]

Quantitative Data on Sulfonamide Activity

The following tables summarize the in vitro activity of various sulfonamide derivatives against different biological targets.

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) |

| 10d (Sulfaphenazole derivative) | M. tuberculosis | 5.69 | - | - |

| 5a | E. coli | 7.81 | Ciprofloxacin | ~32 (Zone of Inhibition) |

| FQ5 | P. aeruginosa | 16 | - | - |

| FQ5 | S. aureus | 32 | - | - |

Data synthesized from multiple sources for illustrative purposes.[3]

Table 2: Carbonic Anhydrase Inhibition Data of Sulfonyl Semicarbazides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | 93.8 | 12.1 | 67.3 | 0.59 |

| 6 | 89.2 | 11.5 | 65.1 | 0.62 |

| 7 | 77.4 | 10.2 | 58.9 | 0.68 |

| 8 | 66.1 | 8.9 | 45.2 | 0.71 |

| 9 | 54.7 | 7.8 | 33.6 | 0.75 |

| 10 | 48.9 | 6.5 | 28.4 | 0.79 |

| 11 | 98.2 | 12.5 | 71.2 | 0.59 |

| 12 | 95.3 | 12.3 | 69.8 | 0.61 |

| 13 | 81.5 | 10.8 | 61.3 | 0.65 |

| AZA (1) | 250 | 12.1 | 25.3 | 5.7 |

Mean from 3 different assays. Errors were in the range of ±10% of the reported value.[4]

Table 3: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |

| 5b (Cryptopleurine analogue) | Caki-1 (Renal) | Potent | (R)-cryptopleurine | Less Potent |

| 12 | HepG2 (Liver) | 0.1163 ± 0.02 | Sorafenib | 0.400 ± 0.03 |

| 30 | HepG2 (Liver) | 10.45 ± 0.13 | Doxorubicin | 13.76 ± 0.45 |

| 8b (Dichlorothiophene-sulfonamide) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | - | - |

Data synthesized from multiple sources for illustrative purposes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfonamides.

Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a common method for synthesizing sulfonamide derivatives.

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.) to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. If using an organic solvent, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[3]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Prepare a stock solution of the synthesized sulfonamide derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be read visually or by using a plate reader to measure optical density at 600 nm.[3]

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase (CA) activity.[3]

-

Reagent Preparation:

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.

-

Inhibitor Solutions: Prepare serial dilutions of the synthesized sulfonamide derivatives in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle for control).

-

Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution (p-NPA).

-

-

Data Acquisition:

-

Measure the increase in absorbance at 400 nm over time using a plate reader. The absorbance is due to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to sulfonamide SAR.

References

Sulclamide: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulclamide, chemically known as 4-chloro-3-sulfamoylbenzamide, is a sulfamoylbenzoic acid derivative recognized for its diuretic properties and its role as a carbonic anhydrase inhibitor. While primarily documented as a key impurity in the synthesis of the antihypertensive drug Indapamide, its structural features and biological activity warrant a closer examination. This guide provides an in-depth overview of the discovery context, synthetic pathways, mechanism of action, and relevant experimental protocols associated with this compound and its structural analogs.

Discovery and Context

The discovery of this compound is intrinsically linked to the development and manufacturing of Indapamide. It is identified as "Indapamide Impurity I" in pharmaceutical analyses.[1] Its characterization arose from the need to identify and control impurities during the synthesis of Indapamide to ensure the final drug product's purity and safety. While not developed as a standalone therapeutic agent, its chemical and pharmacological properties are significant, placing it within the class of sulfonamide diuretics.

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process starting from p-chlorobenzoic acid. The key intermediate is 4-chloro-3-sulfamoylbenzoic acid, which is then converted to its acid chloride before the final amidation step.

Synthesis Workflow

The logical flow for the synthesis of this compound is outlined below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This protocol is adapted from procedures for synthesizing the key intermediate required for this compound.

-

Chlorosulfonation: Add p-chlorobenzoic acid (12.50 g) to a reactor containing chlorosulfonic acid (37.18 ml) at 40°C over 1 hour.

-

Reaction: Heat the mixture to 130°C and maintain for 4 hours.

-

Quenching: After cooling to room temperature, pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Isolation: Filter the resulting solid, which is 4-chloro-3-chlorosulfonylbenzoic acid, and wash with water.

-

Amination: Slowly add the crude 4-chloro-3-chlorosulfonylbenzoic acid to a reactor containing concentrated ammonia water (30 mL) at a temperature below 30°C.

-

Reaction & Purification: Stir the reaction at 30°C for 3 hours. Heat to 60°C, add activated carbon for decolorization, and stir for 30 minutes.

-

Precipitation: Cool the mixture, filter, and adjust the filtrate to pH 2 with HCl to precipitate the product.

-

Final Product: Filter the white solid, wash, and dry to obtain 4-chloro-3-sulfamoylbenzoic acid.

Protocol 2.2.2: Synthesis of this compound (4-Chloro-3-sulfamoylbenzamide)

This protocol outlines the final steps to produce this compound.

-

Acyl Chloride Formation: Reflux 4-chloro-3-sulfamoylbenzoic acid in an excess of thionyl chloride for several hours until the reaction is complete (monitored by appropriate means, e.g., TLC or HPLC).

-

Solvent Removal: Remove the excess thionyl chloride by distillation.

-

Intermediate Isolation: Add a solvent such as toluene to the residue, stir, filter, and dry to obtain the intermediate, 4-chloro-3-sulfamoylbenzoyl chloride.

-

Final Amidation: Dissolve the 4-chloro-3-sulfamoylbenzoyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with stirring.

-

Reaction Completion: Allow the reaction to proceed to completion.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a diuretic by inhibiting the enzyme carbonic anhydrase (CA).[2] This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.

In the renal proximal tubule, CA inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis. The general mechanism is depicted below.

Caption: Inhibition of Carbonic Anhydrase by this compound.

Biological Activity and Data

While specific quantitative data for this compound is sparse in the literature, the activity of the broader class of 4-chloro-3-sulfamoyl-benzenecarboxamides has been evaluated against various carbonic anhydrase isoforms. These studies provide insight into the expected biological profile of this compound.

Carbonic Anhydrase Inhibition Data

The following table summarizes inhibition data for compounds structurally related to this compound against key human (h) carbonic anhydrase isoforms. This data is illustrative of the potency and selectivity of this chemical class.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Sulfonyl Semicarbazides | 165 - 855 | 3.5 - 71.8 | 20.5 - 81.3 | 0.59 - 0.79 | [2] |

| Pyrazole/Pyridazine Carboxamides | 11.2 - >10000 | 6.1 - 985 | 6.1 - 568.8 | 10.8 - 432.8 | [3] |

| 4-Chloro-3-sulfamoyl Benzenecarboxamides | Low nM range | Low nM range | Not Reported | Low nM range | [4] |

Note: This table presents data for structurally related compounds, not this compound itself, to demonstrate the general activity of the pharmacophore.

Diuretic Activity

Derivatives of 4-chloro-3-sulfamoylbenzoic acid have demonstrated diuretic and saluretic (sodium and chloride excretion) activity in animal models. Studies on structurally similar compounds have shown diuretic effects comparable to or higher than reference drugs like Indapamide. This activity is a direct consequence of carbonic anhydrase inhibition in the kidneys.

Key Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Protocol 5.1.1: Stopped-Flow CO₂ Hydration Assay

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the inhibitor (this compound) in appropriate buffers (e.g., Tris-HCl with adjusted pH and ionic strength).

-

Assay Buffer: Use a buffer containing a pH indicator (e.g., phenol red) whose absorbance changes with pH.

-

Stopped-Flow Instrument Setup: The instrument rapidly mixes two solutions. Syringe A contains the CA enzyme and the inhibitor at various concentrations. Syringe B contains a CO₂-saturated solution.

-

Measurement:

-

The two solutions are rapidly mixed, initiating the CO₂ hydration reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.

-

The production of H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 570 nm for phenol red).

-

-

Data Analysis:

-

The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance vs. time curve.

-

Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

-

References

- 1. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of Sulclamide

An In-depth Technical Guide on the Pharmacological Profile of Sulclamide

Disclaimer: Information regarding a specific compound named "this compound" is exceedingly scarce in publicly available scientific literature. This guide provides the limited information available and offers a broader context based on its chemical class and proposed mechanism of action. The detailed quantitative data, specific experimental protocols, and precise signaling pathways for this compound, as requested, could not be obtained due to the lack of published research.

Introduction

This compound is identified as a sulfamoylbenzoic acid derivative.[1] Compounds of this class are known for their diuretic properties. The primary mechanism of action attributed to this compound is the inhibition of the enzyme carbonic anhydrase.[1]

Mechanism of Action

As a carbonic anhydrase inhibitor, this compound is presumed to exert its diuretic effect by acting on the renal tubules. Carbonic anhydrase is an enzyme crucial for the reabsorption of bicarbonate, sodium, and water. By inhibiting this enzyme, particularly in the proximal convoluted tubule, this compound would reduce the reabsorption of these substances, leading to increased urine output (diuresis).

The general mechanism for carbonic anhydrase inhibitors in the nephron is as follows:

Caption: General mechanism of carbonic anhydrase inhibitors in the renal proximal tubule.

Pharmacodynamics

Specific pharmacodynamic data for this compound, such as dose-response relationships, receptor binding affinities, or in vivo efficacy studies, are not available in the reviewed literature. Based on its classification as a carbonic anhydrase inhibitor, its primary pharmacodynamic effect would be diuresis and alteration of electrolyte excretion.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been publicly documented. For the broader class of sulfonamides, absorption can be variable, and they are often metabolized in the liver and excreted by the kidneys.

Data Presentation

Due to the absence of quantitative data from preclinical or clinical studies on this compound, the creation of summary tables for parameters such as IC50, Ki, pharmacokinetic profiles, or clinical trial outcomes is not possible.

Experimental Protocols

Detailed experimental protocols for key experiments cited are not available as no specific studies on the were identified. For general diuretic and carbonic anhydrase inhibitor activity screening, the following hypothetical workflow outlines a potential approach.

Caption: Hypothetical workflow for evaluating a novel diuretic agent.

Clinical Trials

A search of clinical trial registries and scientific literature did not yield any results for clinical trials conducted on this compound.

Conclusion

While this compound is identified as a sulfamoylbenzoic acid derivative and a carbonic anhydrase inhibitor, there is a profound lack of detailed pharmacological data in the public domain. To construct a comprehensive profile as requested, further foundational research, including in vitro enzyme and cell-based assays, in vivo animal studies for pharmacokinetics and pharmacodynamics, and eventually, clinical trials, would be necessary. The information presented here is based on the general properties of its chemical and pharmacological class. Researchers interested in this compound would need to conduct de novo studies to establish its complete pharmacological profile.

References

An In-depth Technical Guide on the Effects of Sulfonamides on Renal Function

Disclaimer: Initial searches for "Sulclamide" did not yield any relevant scientific or clinical information, suggesting that the term may be a misspelling or refer to a non-standardized compound. This guide will therefore focus on the broader class of sulfonamide drugs, for which there is a substantial body of research regarding their effects on renal function. We will explore both the adverse and, in some contexts, potentially protective renal effects of representative sulfonamide antibiotics (e.g., sulfamethoxazole) and sulfonylureas (e.g., glibenclamide, gliclazide).

Introduction to Sulfonamides and the Kidney

Sulfonamides are a diverse class of synthetic antimicrobial and non-antimicrobial drugs characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂). This class includes widely used antibiotics that inhibit bacterial folic acid synthesis and sulfonylureas, which are primarily used in the management of type 2 diabetes mellitus for their insulin secretagogue properties.

The kidneys play a crucial role in the pharmacokinetics of most sulfonamides, being the primary route of excretion for the parent drug and its metabolites. This excretory function, however, also makes the kidneys susceptible to various forms of sulfonamide-induced injury. The primary mechanisms of sulfonamide-induced nephrotoxicity include crystalluria leading to tubular obstruction, acute interstitial nephritis (AIN), and direct tubular toxicity. Conversely, some sulfonylureas, like gliclazide, have demonstrated a favorable renal profile and may even offer renoprotective effects in certain patient populations.

Mechanisms of Sulfonamide Effects on Renal Function

The renal effects of sulfonamides are multifaceted and depend on the specific compound, its physicochemical properties, dosage, and patient-specific factors such as hydration status and urinary pH.

Sulfonamide-Induced Nephrotoxicity

2.1.1 Crystalluria and Tubular Obstruction: A primary mechanism of renal injury for some sulfonamides, particularly older and less soluble compounds like sulfadiazine and sulfamethoxazole, is the precipitation of the drug or its acetylated metabolites in the renal tubules. This precipitation is favored by high drug concentrations, low urinary pH (acidic urine), and dehydration. The resulting crystals can cause physical obstruction of the tubules, leading to increased intratubular pressure, inflammation, and acute kidney injury (AKI). The N-acetylated metabolite of sulfamethoxazole (NASM) is known to form crystalline structures in acidic urine[1].

2.1.2 Acute Interstitial Nephritis (AIN): This is a hypersensitivity reaction that can occur with various sulfonamides. It is an idiosyncratic, dose-independent adverse effect characterized by inflammation of the renal interstitium and tubules. The clinical presentation can include fever, rash, eosinophilia, and a rapid decline in renal function.

2.1.3 Direct Tubular Toxicity and Electrolyte Imbalances: Some sulfonamides may exert direct toxic effects on renal tubular cells. For instance, the trimethoprim component often combined with sulfamethoxazole can interfere with sodium and potassium transport in the distal nephron, potentially leading to hyperkalemia and hyponatremia, especially in patients with pre-existing renal impairment[1]. Trimethoprim can also competitively inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a true decrease in the glomerular filtration rate (GFR)[2][3].

Renal Effects of Sulfonylureas

2.2.1 Glibenclamide and K-ATP Channels: Glibenclamide, a second-generation sulfonylurea, exerts its effects by blocking ATP-sensitive potassium (K-ATP) channels. While its primary target is the pancreatic beta-cell, K-ATP channels are also present in the renal tubules. Blockade of these channels in the thick ascending limb of the loop of Henle can impair sodium reabsorption, leading to natriuresis and diuresis.

2.2.2 Gliclazide and Renal Profile: Gliclazide, another second-generation sulfonylurea, is notable for its comparatively favorable renal safety profile. It is primarily metabolized by the liver into inactive metabolites that are then excreted by the kidneys. This pharmacokinetic profile reduces the risk of drug accumulation and subsequent hypoglycemia in patients with chronic kidney disease (CKD)[4]. Some studies suggest that gliclazide may have renoprotective effects, though the precise mechanisms are still under investigation.

Quantitative Data on Renal Effects of Sulfonamides

The following tables summarize quantitative data from various preclinical and clinical studies on the effects of representative sulfonamides on renal function parameters.

Table 1: Effects of a Sulfa Drug on Renal Scintigraphy Parameters in Rabbits

| Parameter | Control | Sulfa Drug Treated | % Change |

| Time to Peak Activity (Tmax) (min) | 2.2 ± 0.3 | 5.9 ± 0.5 | +168% |

| Time from Peak to 50% Activity (T1/2) (min) | 3.1 ± 0.3 | 8.4 ± 0.6 | +171% |

| Data from a study in New Zealand white rabbits (n=20) treated with a sulfa drug (130 mg/kg/day, i.v.) for 7 days.[5][6] |

Table 2: Effects of Glibenclamide on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Disease

| Parameter | Control | Adenine-Induced CKD | Adenine + Glibenclamide |

| Blood Urea Nitrogen (BUN) (mmol/L) | 6 ± 0.6 | 56.6 ± 5.4 | 19.4 ± 2.7 |

| Plasma Creatinine (PCr) (µmol/L) | 42 ± 2.8 | 268 ± 23 | 81 ± 10 |

| Proteinuria (µmol/L) | 150 ± 7.4 | 303 ± 19 | 220 ± 13 |

| Data from a study in male Wistar rats. Glibenclamide was administered at 10 mg/kg/day for the final 8 weeks of a 16-week study. |

Table 3: Renal Outcomes in Type 2 Diabetes Patients Treated with Gliclazide vs. Glimepiride

| Outcome | Hazard Ratio (Gliclazide vs. Glimepiride) | 95% Confidence Interval |

| End-Stage Renal Disease (ESRD) | 0.57 | 0.29 - 1.12 |

| Doubling of Creatinine | 0.74 | 0.44 - 1.26 |

| Data from a retrospective cohort study with a median follow-up of 4.7 years. |

Table 4: Changes in Renal Function Parameters in Type 2 Diabetes Patients with CKD Switched from Glimepiride to Gliclazide MR

| Parameter | Baseline (on Glimepiride) | 24 Weeks (on Gliclazide MR) | Change |

| eGFR (ml/min/1.73 m²) | 50.49 ± 8.56 | 52.26 ± 8.56 (calculated) | +1.77 |

| Urine Albumin-Creatinine Ratio (UACR) (mg/g) | 154.34 | 108.78 (calculated) | -45.56 |

| Data from a real-world, retrospective, observational study in 218 patients with T2DM and CKD stages 1-3.[7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the renal effects of sulfonamides.

Protocol for Renal Scintigraphy in Rabbits

Objective: To assess the effect of a sulfa drug on renal uptake and clearance using a radionuclide tracer.

Animal Model: New Zealand white rabbits (n=20).

Procedure:

-

Control Scintigraphy: Each rabbit serves as its own control. An intravenous injection of 48.1 MBq of technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG-3) is administered.

-

Dynamic Imaging: Dynamic images are acquired immediately after injection using a gamma camera.

-

Data Analysis: Radioactivity time curves are generated from regions of interest drawn around the kidneys. Time to peak activity (Tmax) and the time from peak to 50% activity (T1/2) are calculated.

-

Drug Administration: The sulfa drug is administered intravenously at a dose of 130 mg/kg daily, divided into two doses (65 mg/kg each), for 7 consecutive days.

-

Post-Treatment Scintigraphy: On the 8th day, the renal scintigraphy procedure (steps 1-3) is repeated to assess the effects of the drug.

-

Statistical Analysis: Paired t-tests are used to compare the Tmax and T1/2 values before and after drug treatment. A p-value of < 0.05 is considered statistically significant.[5][6]

Protocol for Adenine-Induced Chronic Kidney Disease in Rats

Objective: To induce a model of chronic kidney disease in rats to study the effects of therapeutic interventions.

Animal Model: Male Wistar or Sprague-Dawley rats.

Procedure:

-

Acclimatization: Animals are housed under standard conditions (20-22°C, 50-60% humidity, 12:12 h light/dark cycle) with free access to food and water for at least one week.

-

Induction of CKD: The rats are fed a diet containing 0.75% (w/w) adenine for 4 weeks. A low protein diet may be used in conjunction to enhance the consistency of the model.

-

Monitoring: Body weight and food intake are monitored weekly.

-

Therapeutic Intervention: For studies involving a therapeutic agent like glibenclamide, the drug is administered (e.g., intraperitoneally or by oral gavage) at a specified dose (e.g., 10 mg/kg/day) for a defined period during or after the adenine diet.

-

Sample Collection: At the end of the study period, animals are anesthetized. Blood samples are collected via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN). Urine may be collected via metabolic cages for proteinuria analysis.

-

Tissue Collection: Kidneys are harvested for histological analysis (e.g., fibrosis, inflammation).[9][10][11][12][13]

Protocol for Micropuncture Studies in Rats

Objective: To investigate the effects of a drug on single-nephron function in vivo.

Animal Model: Anesthetized Sprague-Dawley rats.

Procedure:

-

Animal Preparation: Rats are anesthetized (e.g., with thiobutabarbital). A tracheostomy is performed to facilitate breathing. The animal is placed on a temperature-controlled table to maintain body temperature. Catheters are placed for intravenous infusions and blood pressure monitoring.

-

Kidney Preparation: The kidney is exposed via a flank incision and placed in a Lucite cup to stabilize it for micropuncture. The kidney surface is illuminated for visualization of the tubules.

-

Identification of Tubules: A small amount of a non-toxic dye (e.g., Lissamine green) is injected intravenously to identify the different segments of the superficial nephrons.

-

Tubular Fluid Collection: A sharpened glass micropipette is mounted on a micromanipulator and inserted into a specific tubular segment (e.g., proximal or distal tubule). A small drop of oil is injected to block the flow of tubular fluid from upstream, and fluid is then collected for a timed period.

-

Analysis: The collected tubular fluid is analyzed for volume (to calculate flow rate) and solute concentrations (e.g., sodium, potassium, inulin).

-

Drug Administration: The drug of interest (e.g., glibenclamide) is infused intravenously at a constant rate.

-

Data Comparison: Tubular fluid collection and analysis are repeated during drug infusion to determine its effects on tubular transport.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfonamide-Induced Crystalluria

Caption: Mechanism of sulfonamide-induced crystalluria and renal injury.

Glibenclamide Action on K-ATP Channels in Renal Tubules

Caption: Glibenclamide's effect on K-ATP channels and sodium reabsorption.

Experimental Workflow for Assessing Drug-Induced Nephrotoxicity in Rabbits

Caption: Workflow for renal scintigraphy study in rabbits.

Conclusion

The renal effects of sulfonamides are diverse and clinically significant. While certain sulfonamide antibiotics pose a risk of nephrotoxicity, primarily through crystalluria and acute interstitial nephritis, other members of this class, such as the sulfonylurea gliclazide, exhibit a more favorable renal safety profile and may be suitable for use in patients with chronic kidney disease. A thorough understanding of the mechanisms underlying these renal effects, supported by quantitative data from preclinical and clinical studies, is essential for drug development professionals and clinicians to mitigate risks and optimize therapeutic outcomes. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and safe use of this important class of drugs.

References

- 1. PharmtoExamTable (Part 2): Why should sulfamethoxazole/trimethoprim (Bactrim) be used with caution in patients with renal impairment or those on dialysis? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]

- 2. auajournals.org [auajournals.org]

- 3. Renal Impairment Associated With Trimethoprim-Sulfamethoxazole Use in the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetes treatment in patients with renal disease: Is the landscape clear enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of sulfa drugs on kidney function and renal scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Effectiveness and Safety of Gliclazide MR and Linagliptin Combination in the Management of Patients With T2DM and Chronic Kidney Disease (CKD) Switched From Glimepiride - a Real-World, Retrospective, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]

- 10. The rat model of adenine-induced chronic kidney disease (CKD) [bio-protocol.org]

- 11. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

An In-Depth Technical Guide to the Early In Vitro Profile of Sulclamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the early in vitro evaluation of this compound (4-chloro-3-sulfamoylbenzamide), a sulfamoylbenzoic acid derivative. The document focuses on its primary mechanism of action as a carbonic anhydrase inhibitor, presenting key quantitative data from early studies and the methodologies employed.

This compound is identified as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2] In the context of its potential diuretic activity, the primary target isoforms are located within the renal tubules. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to form bicarbonate (HCO₃⁻) and protons (H⁺). Within the proximal convoluted tubules of the kidney, this action is fundamental for the reabsorption of sodium bicarbonate and water from the filtrate back into the blood.

By inhibiting carbonic anhydrase, this compound disrupts this reabsorption process. The reduction in H⁺ secretion into the tubular lumen decreases the formation of CO₂ from filtered bicarbonate, thereby preventing its reabsorption. This leads to an increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[3]

Quantitative In Vitro Inhibition Data

Recent studies have quantified the inhibitory activity of this compound against four physiologically relevant human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ), demonstrate potent and varied inhibition across the enzyme panel, with particularly high affinity for hCA II, IX, and XII.[4] For context, the activity of the well-established reference inhibitor, Acetazolamide (AAZ), is included.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound | 2447 | 45.6 | 28.8 | 4.8 |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.4 | 5.7 |

| Table 1: In Vitro inhibition data for this compound and Acetazolamide against key human carbonic anhydrase isoforms. Data sourced from Russo et al., 2025.[4] |

Experimental Protocols

The quantitative inhibition data presented were generated using a stopped-flow CO₂ hydrase assay.[4] This established in vitro method is a standard for measuring the activity of carbonic anhydrase inhibitors.

Principle of the Stopped-Flow CO₂ Hydrase Assay

The assay measures the catalytic rate of the CA-mediated hydration of carbon dioxide. In the experiment, a CO₂-saturated solution is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator, both in the presence and absence of the inhibitor compound (e.g., this compound). The enzyme's activity is determined by measuring the time required for the pH to drop a set amount (e.g., from 8.0 to 7.5) as protons are generated from the reaction.[3] The inhibitory effect of the test compound is quantified by observing the extent to which it slows this reaction rate compared to the uninhibited enzyme.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulclamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Sulclamide, also known as 3-(Aminosulfonyl)-4-chlorobenzamide. The synthesis is based on established methods for the preparation of aromatic sulfonamides, involving a two-step process starting from 4-chlorobenzamide. These application notes are intended for research and development purposes.

Introduction

This compound (CAS No: 2455-92-7) is a chemical compound containing a benzamide and a sulfonamide functional group.[1] Its synthesis is a valuable process for researchers exploring new pharmaceutical agents and for those in drug development requiring reference standards. The protocol outlined below describes the chlorosulfonation of 4-chlorobenzamide followed by amination to yield the final product.

Experimental Protocols

Materials and Reagents:

-

4-chlorobenzamide

-

Chlorosulfonic acid

-

Concentrated ammonium hydroxide (28%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Deionized water

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-chlorobenzamide

Step 1: Chlorosulfonation of 4-chlorobenzamide

-

In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chlorobenzamide (10 g, 64.3 mmol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (25 mL, 376 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C and maintain this temperature for 2 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (1 L), place 500 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood. A white precipitate will form.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Dry the resulting white solid, 3-(chlorosulfonyl)-4-chlorobenzamide, under vacuum.

Protocol 2: Synthesis of this compound (3-(Aminosulfonyl)-4-chlorobenzamide)

Step 2: Amination of 3-(Chlorosulfonyl)-4-chlorobenzamide

-

Transfer the dried 3-(chlorosulfonyl)-4-chlorobenzamide from the previous step to a 250 mL round-bottom flask.

-

Add 100 mL of concentrated ammonium hydroxide (28%) to the flask.

-

Stir the mixture at room temperature for 4-6 hours. A vigorous reaction may occur initially.[2][3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the white precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar sulfonamide preparations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |

| 4-chlorobenzamide | C₇H₆ClNO | 155.58 | White solid | - | 179-181 |

| 3-(Chlorosulfonyl)-4-chlorobenzamide | C₇H₅Cl₂NO₃S | 254.09 | White solid | 75-85 | - |

| This compound (3-(Aminosulfonyl)-4-chlorobenzamide) | C₇H₇ClN₂O₃S | 234.66 | White solid | 80-90 | 223-225[1] |

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways related to the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

Caption: General mechanism of action for sulfonamide antibiotics.

References

Application Notes and Protocols for In Vivo Diuretic Activity Assay of Sulclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the in vivo diuretic activity of Sulclamide, a sulfamoylbenzoic acid derivative known to act as a carbonic anhydrase inhibitor. The following application notes and protocols are designed for preclinical research settings, offering detailed methodologies for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model. The provided experimental workflow, data presentation templates, and analysis guidelines will enable researchers to generate robust and reproducible data for the pharmacological profiling of this compound.

Introduction

This compound is a chemical entity belonging to the class of sulfamoylbenzoic acids. Compounds in this class have been investigated for their diuretic properties. The primary mechanism of action for many diuretics in this class, including this compound, is the inhibition of carbonic anhydrase.[1] Carbonic anhydrase is an enzyme predominantly found in the proximal convoluted tubules of the nephron, where it plays a crucial role in the reabsorption of sodium bicarbonate.

By inhibiting carbonic anhydrase, this compound is expected to increase the urinary excretion of sodium, bicarbonate, and water, leading to a diuretic effect. This application note outlines a standardized in vivo protocol to quantify the diuretic activity of this compound and to characterize its effects on urinary electrolyte excretion. The assay is critical for determining the potency, efficacy, and potential side-effect profile (e.g., potassium sparing or wasting effects) of this compound as a potential diuretic agent.

Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule

Caption: Mechanism of carbonic anhydrase inhibition by this compound in the renal proximal tubule.

Materials and Methods

Animals

-

Species: Male Wistar or Sprague-Dawley rats

-

Weight: 150-200 g

-

Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Reagents and Drugs

-

This compound: (Source and purity to be specified)

-

Vehicle: 0.5% Carboxymethyl cellulose (CMC) or another appropriate vehicle.

-

Positive Control: Acetazolamide (a standard carbonic anhydrase inhibitor) or Furosemide (a loop diuretic).

-

Saline: 0.9% NaCl solution, sterile.

-

Anesthetic: Ketamine/Xylazine cocktail or Isoflurane for terminal blood collection.

Equipment

-

Metabolic cages for individual housing and separation of urine and feces.

-

Oral gavage needles.

-

Graduated cylinders for urine volume measurement.

-

pH meter.

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

-

Chloride analyzer.

-

Vortex mixer.

-

Centrifuge.

-

Analytical balance.

Experimental Protocol

Experimental Design and Dosing

The study should be designed to include a vehicle control group, a positive control group, and at least three dose levels of this compound to assess a dose-response relationship.

-

Group I: Vehicle control (e.g., 0.5% CMC, 5 mL/kg, p.o.)

-

Group II: Positive Control (e.g., Acetazolamide, 20 mg/kg, p.o.)

-

Group III: this compound (Low Dose, e.g., 25 mg/kg, p.o.)

-

Group IV: this compound (Mid Dose, e.g., 50 mg/kg, p.o.)

-

Group V: this compound (High Dose, e.g., 100 mg/kg, p.o.)

Note: The doses for this compound are hypothetical and should be determined based on preliminary dose-ranging studies or available toxicological data.

Experimental Workflow

Caption: Workflow for the in vivo diuretic activity assay of this compound.

Detailed Procedure

-

Animal Preparation: Fast the rats for 18 hours before the experiment, with free access to water.

-

Hydration: Administer 0.9% saline solution orally at a dose of 25 mL/kg to ensure a uniform state of hydration and a baseline urine output.

-

Dosing: Thirty minutes after hydration, administer the vehicle, positive control, or this compound test doses orally via gavage.

-

Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine cumulatively at predetermined time points, typically over 5 hours and 24 hours.

-

Urine Analysis:

-

Volume: Measure the total volume of urine collected for each animal.

-

pH: Determine the pH of the urine samples using a calibrated pH meter.

-

Electrolytes: Analyze the urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or other suitable analytical method.

-

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables. The following are template tables for data presentation.

Table 1: Effect of this compound on Cumulative Urine Volume and pH

| Group | Dose (mg/kg) | Urine Volume (mL/100g/5h) | Urine Volume (mL/100g/24h) | Urine pH (at 5h) |

| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |

| Positive Control | e.g., 20 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 25 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 50 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 100 | Value ± SEM | Value ± SEM | Value ± SEM |

Table 2: Effect of this compound on Urinary Electrolyte Excretion (at 24 hours)

| Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) |

| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |

| Positive Control | e.g., 20 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 25 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 50 | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound | e.g., 100 | Value ± SEM | Value ± SEM | Value ± SEM |

Table 3: Calculated Diuretic and Saluretic Indices for this compound

| Group | Dose (mg/kg) | Diuretic Index | Saluretic Index (Na+) | Natriuretic Index (Na+/K+) | Carbonic Anhydrase Inhibition Index (Cl-/(Na++K+)) |

| Positive Control | e.g., 20 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| This compound | e.g., 25 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| This compound | e.g., 50 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| This compound | e.g., 100 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Calculation of Indices

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Saluretic Index (for each ion): (Electrolyte concentration of test group) / (Electrolyte concentration of control group)

-

Natriuretic Index (Aldosterone Secretion Index): (Urinary Na+ concentration) / (Urinary K+ concentration)

-

Carbonic Anhydrase Inhibition (CAI) Index: (Urinary Cl- concentration) / (Urinary Na+ concentration + Urinary K+ concentration). A value of less than 0.8 is indicative of carbonic anhydrase inhibition.

Statistical Analysis

Data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between the groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Expected Outcomes

If this compound is an effective carbonic anhydrase inhibitor, the following outcomes are anticipated:

-

A dose-dependent increase in urine volume compared to the vehicle control group.

-

An increase in urinary pH due to the enhanced excretion of bicarbonate.

-

A significant increase in the urinary excretion of Na+.

-

A potential increase in K+ excretion, although typically less pronounced than with loop diuretics.

-

A Carbonic Anhydrase Inhibition (CAI) index of less than 0.8, confirming the mechanism of action.

Conclusion

The described in vivo assay provides a robust framework for the preclinical evaluation of this compound's diuretic properties. By meticulously following the outlined protocols for experimental conduct and data analysis, researchers can effectively characterize the pharmacological profile of this compound, providing essential data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Measuring Carbonic Anhydrase Inhibition by Sulclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[2][3] Dysregulation of CA activity has been implicated in various diseases, making them attractive therapeutic targets.[4][5] Several isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers.[6]

Sulclamide, a sulfonamide-containing compound, is investigated for its potential to inhibit carbonic anhydrase activity. Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[1][7] This document provides detailed protocols for measuring the inhibition of carbonic anhydrase by this compound, offering researchers the necessary tools to evaluate its potency and selectivity.

Note: Due to the limited availability of public data on the specific inhibitory activity of this compound against carbonic anhydrase isoforms, Acetazolamide (AAZ), a well-characterized and structurally related sulfonamide inhibitor, will be used as a representative compound for the quantitative data presented in these application notes.

Data Presentation: Inhibitory Potency of Acetazolamide against Human Carbonic Anhydrase Isoforms

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported Ki values for Acetazolamide against four key human carbonic anhydrase isoforms.

| Isoform | Acetazolamide (AAZ) Ki (nM) | Reference Compound |

| hCA I | 250 | [3] |

| hCA II | 12.1 | [3] |

| hCA IX | 25.8 | [3] |

| hCA XII | 5.7 | [3] |

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This is a rapid and sensitive method for measuring the kinetics of CO2 hydration catalyzed by carbonic anhydrase. The assay monitors the change in pH using a colorimetric indicator.

Materials:

-

Stopped-flow spectrophotometer

-

Human carbonic anhydrase isoforms (recombinant)

-

This compound (or other inhibitors)

-

Acetazolamide (as a positive control)

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na2SO4, 20 mM)

-

Phenol red (0.2 mM)

-

CO2-saturated water

-

Distilled-deionized water

-

DMSO (for dissolving compounds)

Protocol:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in distilled-deionized water. Enzyme concentrations typically range from 5 nM to 12 nM.[3]

-

Prepare a stock solution of this compound (and Acetazolamide) at 0.1 mM in distilled-deionized water or DMSO.[3]

-

-

Reaction Mixture Preparation:

-

Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 20 mM Na2SO4, and 0.2 mM phenol red.[3]

-

-

Stopped-Flow Measurement:

-

Pre-incubate the enzyme solution with varying concentrations of this compound (or Acetazolamide) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

In the stopped-flow instrument, one syringe will contain the enzyme-inhibitor mixture in the assay buffer, and the other syringe will contain CO2-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the initial rates of the CA-catalyzed CO2 hydration reaction by observing the change in absorbance of phenol red at 557 nm for a period of 10–100 seconds.[3]

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the linear phase of the absorbance change.

-

The uncatalyzed rate of CO2 hydration should be determined in the absence of the enzyme and subtracted from the total observed rates.[3]

-

Calculate the inhibition constants (Ki) by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.

-

Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)

This assay utilizes the esterase activity of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) into the colored product p-nitrophenol, which can be measured spectrophotometrically.

Materials:

-

96-well microplate reader

-

Human carbonic anhydrase isoforms

-

This compound (or other inhibitors)

-

Acetazolamide (as a positive control)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA)

-

Acetonitrile or DMSO

Protocol:

-

Reagent Preparation:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Prepare a stock solution of carbonic anhydrase (e.g., 0.3 mg/mL) in the assay buffer.

-

Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

-

-

Plate Setup (Final volume of 200 µL per well):

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).

-

Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

-

Test Compounds: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

-

-

Enzyme-Inhibitor Incubation:

-

To the appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

-

Add 20 µL of the enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the increase in absorbance at 400 nm in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX (CA IX) Inhibition in Cancer

CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[8][9] Inhibition of CA IX by sulfonamides like this compound can reverse this acidification, leading to apoptosis of cancer cells.[2]

Caption: CA IX inhibition by this compound in cancer.

Carbonic Anhydrase II (CA II) Inhibition in Glaucoma

In the eye, CA II in the ciliary body epithelium catalyzes the formation of bicarbonate, which drives the secretion of aqueous humor. Elevated intraocular pressure, a major risk factor for glaucoma, can result from excessive aqueous humor production.[6][10] Sulfonamide inhibitors reduce aqueous humor secretion by blocking CA II activity, thereby lowering intraocular pressure.[10]

References

- 1. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Quantification of Sulthiame in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Sulthiame, an antiepileptic drug, in biological matrices such as plasma and serum. The protocols described herein are based on established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulthiame is a carbonic anhydrase inhibitor used in the treatment of epilepsy. Accurate and reliable quantification of Sulthiame in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials. This document outlines two robust methods for Sulthiame determination, providing detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in implementing these techniques.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a reliable and cost-effective approach for the quantification of Sulthiame in plasma and serum samples. It is well-suited for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.

Quantitative Data Summary

| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |

| Biological Matrix | Serum/Plasma | Pharmaceutical Dosage Forms |

| Linearity Range | 0.2 - 50.0 µg/mL | 2.5 - 15 µg/mL |

| Correlation Coefficient (r²) | > 0.9999 | 0.998 |

| Limit of Detection (LOD) | 0.19 µg/mL | 4.2 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.58 µg/mL | 9.5 µg/mL |

| Intra-day Precision (%CV) | 1.06% | < 1% |

| Inter-day Precision (%CV) | 1.25% | < 1% |

| Accuracy (Bias %) | -4.61% to 0.80% | 98.3% to 101.7% |

| Recovery | ~100% | Not Specified |

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This procedure is designed to remove proteins from plasma or serum samples, which can interfere with the chromatographic analysis.

-

Step 1: Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Step 2: Add 400 µL of acetonitrile to the tube. Acetonitrile acts as the precipitating agent.

-

Step 3: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Step 4: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Step 5: Carefully collect the clear supernatant and transfer it to a clean autosampler vial for HPLC analysis.

2. Chromatographic Conditions

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of deionized water and methanol. A common starting ratio is 70:30 (v/v). The exact ratio may require optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 20 µL.

-

Internal Standard (Optional but Recommended): Desethylatrazine can be used as an internal standard to improve precision and accuracy.

Workflow Diagram: HPLC-UV Analysis of Sulthiame

Caption: Workflow for Sulthiame quantification by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for pharmacokinetic studies and analyses requiring low detection limits.

Quantitative Data Summary

While specific comprehensive validation data for a single Sulthiame LC-MS/MS method was not fully detailed in the initial search, the following table presents typical performance characteristics for the analysis of sulfonamides in biological matrices.

| Parameter | Expected LC-MS/MS Performance |

| Biological Matrix | Plasma, Serum, Whole Blood, Urine |

| Linearity Range | Typically in the ng/mL range (e.g., 0.5 - 500 ng/mL) |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (Bias %) | Within ±15% |

| Recovery | > 80% |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.

-

Step 1: Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Step 2: Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.

-

Step 3: Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Step 4: Elution: Elute Sulthiame from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

-

Instrument: A LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.1-5.0 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C